6-Chloro-7-hydroxychromen-2-one

Physicochemical profiling Lipophilicity Formulation development

6-Chloro-7-hydroxychromen-2-one (synonym: 6-chloro-7-hydroxycoumarin; CAS 87893-58-1) is a monochlorinated 7-hydroxycoumarin derivative with the molecular formula C₉H₅ClO₃ and molecular weight 196.59 g/mol. The compound belongs to the coumarin (2H-1-benzopyran-2-one) family, characterized by a benzene ring fused to an α-pyrone lactone, with a chlorine substituent at the 6-position and a hydroxyl group at the 7-position.

Molecular Formula C9H5ClO3
Molecular Weight 196.58 g/mol
CAS No. 87893-58-1
Cat. No. B1623289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-7-hydroxychromen-2-one
CAS87893-58-1
Molecular FormulaC9H5ClO3
Molecular Weight196.58 g/mol
Structural Identifiers
SMILESC1=CC(=O)OC2=CC(=C(C=C21)Cl)O
InChIInChI=1S/C9H5ClO3/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h1-4,11H
InChIKeyCFVSMUGHMLAHRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-7-hydroxychromen-2-one (CAS 87893-58-1): Core Identity and Procurement-Relevant Compound Class


6-Chloro-7-hydroxychromen-2-one (synonym: 6-chloro-7-hydroxycoumarin; CAS 87893-58-1) is a monochlorinated 7-hydroxycoumarin derivative with the molecular formula C₉H₅ClO₃ and molecular weight 196.59 g/mol . The compound belongs to the coumarin (2H-1-benzopyran-2-one) family, characterized by a benzene ring fused to an α-pyrone lactone, with a chlorine substituent at the 6-position and a hydroxyl group at the 7-position [1]. It is commercially available as a solid (typically white to off-white) with a minimum purity specification of 95% from major chemical suppliers including Sigma-Aldrich (AldrichCPR) and Biosynth [2].

Why 7-Hydroxycoumarin and Other Coumarin Analogs Cannot Simply Replace 6-Chloro-7-hydroxychromen-2-one in Research and Industrial Workflows


Although coumarins share a common benzopyrone core, the introduction of a chlorine atom at the 6-position of 6-chloro-7-hydroxychromen-2-one produces measurable alterations in lipophilicity (XlogP 2.2 vs. ~1.5–1.6 for unsubstituted 7-hydroxycoumarin), melting point (271°C vs. 228–234°C), and aqueous solubility that directly affect formulation, extraction, and chromatographic behavior . Critically, 6-halogenation has been demonstrated across multiple independent studies to modulate fluorescence quantum yield and induce a bathochromic shift in emission, meaning that 7-hydroxycoumarin cannot serve as a drop-in fluorescence-equivalent substitute in assays calibrated for the chlorinated derivative [1]. Furthermore, structure-activity relationship (SAR) data from carbonic anhydrase and CYP2A13 enzyme studies reveal that the nature and position of substituents on the coumarin ring—including specifically the 6-chloro group—materially alter enzyme affinity, isoform selectivity, and intrinsic clearance, such that substitution with an unsubstituted or differently substituted coumarin can lead to divergent biological readouts [2]. Potential users should note that direct, head-to-head comparative data for the parent compound (CAS 87893-58-1) remains limited in the primary literature; the differentiation evidence presented below draws on class-level inferences, cross-study comparisons, and direct comparisons of close structural derivatives where the parent compound itself lacks published quantitative comparator studies.

Quantitative Differentiation Evidence for 6-Chloro-7-hydroxychromen-2-one (CAS 87893-58-1) Against Its Closest Analogs


Physicochemical Profile Differentiation: LogP and Melting Point Shift Versus 7-Hydroxycoumarin

The chlorine substitution at the 6-position of 6-chloro-7-hydroxychromen-2-one increases the calculated partition coefficient (XlogP) to 2.2, compared to approximately 1.5–1.6 for the unsubstituted parent 7-hydroxycoumarin (umbelliferone), representing a calculated ΔXlogP of +0.6 to +0.7 units . The melting point is elevated to 271°C versus 228–234°C for 7-hydroxycoumarin—an increase of approximately 40°C—reflecting stronger intermolecular interactions in the solid state . Aqueous solubility is reduced to 1.2 g/L at 25°C for the chlorinated compound, compared to 7-hydroxycoumarin which is reported as slightly soluble in cold water (~1 g/100 mL in boiling water) [1]. These differences are directly relevant to extraction efficiency, chromatographic retention, and formulation strategy.

Physicochemical profiling Lipophilicity Formulation development

6-Chloro Substitution Confers Fluorescence Quantum Yield Parity with Fluorinated Analogs in Violet-Excitable Dye Applications

In a systematic evaluation of halogen-substituted hydroxycoumarins for violet-excitable flow cytometry dyes, the monochlorinated derivative 3-carboxy-6-chloro-7-hydroxycoumarin (MClC, a direct 3-carboxylated analog of the target compound) exhibited a quantum yield of approximately 0.98 [1]. The study explicitly states that chlorinated derivatives were found to be 'at least as bright as their fluorinated analogs,' establishing that chlorine substitution at the 6-position does not compromise—and may match—the photophysical performance of fluorinated coumarins that are more costly and synthetically demanding [2]. Human leucocyte-specific monoclonal antibodies (CD3, CD4, CD45) conjugated with this monochlorinated dye demonstrated reliable performance in multicolor flow cytometry, with BD Horizon V450 conjugates incorporated into eight-color lymphocyte and myeloid cell subsetting cocktails that remained stable and functional [3].

Fluorescence Flow cytometry Immunophenotyping

Anticancer Dithiocarbamate Derivatization: 6-Chloro Substitution Yields Equivalent Potency to 7-Hydroxy Scaffold While Enabling Physicochemical Tuning

A direct comparative study of coumarin-dithiocarbamate hybrids evaluated derivatives of 7-hydroxycoumarin, 6-chloro-7-hydroxycoumarin, and 8-methyl-7-hydroxycoumarin, each bearing a methylamine-1-carbodithioate moiety at the C-4 position with various aliphatic amine substituents [1]. The 6-chloro derivative (compound 7: (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)methylpiperidine-1-carbodithioate) exhibited IC₅₀ values of 12.3 μM against HeLa, 11.6 μM against SW-480, and 44 μM against Hep-2 cancer cell lines, compared to 128.7 μM, 91 μM, and 44 μM respectively for the reference drug 5-fluorouracil (5-FU) under identical conditions [2]. The review concluded that 'the introduction of an additional methyl group at the C-8 position of the coumarin ring or a chlorine atom at the C-6 position did not significantly affect the activity' [3]. This equivalence is itself a meaningful differentiation: the 6-chloro substitution preserves anticancer potency while offering the distinct physicochemical properties (higher LogP, altered solubility) that may be advantageous for membrane permeability or formulation in specific contexts.

Medicinal chemistry Anticancer Structure-activity relationship

Chemoenzymatic Glycosylation Substrate: 6-Chloro-7-hydroxycoumarin Serves as Aglycone for Antifungal Glycoside Biosynthesis

6-Chloro-7-hydroxycoumarin was successfully employed as the aglycone substrate in a whole-cell biocatalytic glycosylation using transgenic hairy roots of Polygonum multiflorum to produce 6-chlorocoumarin 7-O-β-D-glucopyranoside, a novel halogenated coumarin glycoside with potential antifungal activity [1]. This contrasts with 5,7-dihydroxy-4-trifluoromethylcoumarin, which was glycosylated at the 5-O position under identical conditions, demonstrating that the 7-OH group of 6-chloro-7-hydroxycoumarin is the preferred glycosylation site when the 6-position is chlorinated rather than hydroxylated [2]. The regiospecificity of this enzymatic transformation is directly governed by the substitution pattern, making 6-chloro-7-hydroxycoumarin a uniquely suitable aglycone for producing 7-O-glycosides—an outcome that would not be achievable with 6-hydroxy or 6,7-dihydroxy coumarins, which would yield different glycosylation regiochemistry.

Antifungal agents Biocatalysis Glycoside synthesis

CYP2A13 Substrate Affinity: 6-Chloro Substituent Increases Enzyme Binding Affinity in Profluorescent Substrate Design

Among 23 coumarin derivatives evaluated for CYP2A13-mediated oxidation kinetics, the 6-chloro-3-(3-hydroxyphenyl)-coumarin derivative exhibited a Km of 0.85 μM (95% CI: 0.55–1.15 μM), the highest affinity among all substrates tested, whereas 6-hydroxy-3-(3-hydroxyphenyl)-coumarin showed a Km of 10.9 μM (95% CI: 9.9–11.8 μM)—a 12.8-fold difference in enzyme binding affinity [1]. Docking analyses demonstrated that the 6-chloro and 6-methoxy substituents specifically increased affinity to CYP2A13, while 3-triazole or 3-acetate phenyl substituents decreased it [2]. This class-level evidence indicates that the 6-chloro substitution on the coumarin core enhances CYP2A13 binding, making 6-chloro-7-hydroxycoumarin-derived probes more sensitive for detecting this extrahepatic cytochrome P450 isoform compared to 6-hydroxy analogs.

Cytochrome P450 Profluorescent substrates Xenobiotic metabolism

β-Lactamase FRET Reporter: 6-Chloro-7-hydroxycoumarin as Donor Fluorophore in Bacterial Infection Diagnostics

6-Chloro-7-hydroxycoumarin has been validated as the fluorescent donor molecule in Förster resonance energy transfer (FRET)-based cephalosporin substrates for detecting β-lactamase activity in live bacterial cells . In this application, the compound is conjugated via a cephalosporin linker to a fluorescein acceptor; β-lactamase cleavage disrupts FRET, producing a ratiometric fluorescence shift that enables diagnosis of bacterial infections . The standard CCF2/CCF4 substrates employ 7-hydroxycoumarin as the donor, but the 6-chloro variant has been incorporated into next-generation sensor designs (including caged fluorophore systems) to tune the excitation/emission spectral window and improve photostability [1]. While specific Kd values for β-lactamase binding of the parent compound are not reported in the public literature, the compound's established use in patented FRET sensor architectures differentiates it from non-halogenated coumarins that lack the spectral tuning afforded by the 6-chloro substituent.

β-Lactamase FRET Bacterial diagnostics

Optimal Procurement and Application Scenarios for 6-Chloro-7-hydroxychromen-2-one Based on Quantitative Evidence


Development of Violet-Excitable Fluorescent Dyes for Multicolor Flow Cytometry

Procurement of 6-chloro-7-hydroxychromen-2-one is indicated when developing violet-excitable (~405 nm) fluorescent conjugates for immunophenotyping applications. Evidence from the 3-carboxy derivative demonstrates that the monochlorinated hydroxycoumarin scaffold achieves a quantum yield of approximately 0.98—matching or exceeding fluorinated analogs—and antibody conjugates perform reliably in eight-color flow cytometry cocktails for lymphocyte and myeloid cell subsetting [1]. Researchers should select this compound over 7-hydroxycoumarin when enhanced photostability and spectral tuning from the 6-chloro substituent are required, and over fluorinated analogs when cost or synthetic accessibility is a constraint while maintaining comparable brightness [2].

Biocatalytic Synthesis of Regiospecific 7-O-Glycoside Antifungal Candidates

Natural product and antifungal discovery groups employing enzymatic glycosylation should procure 6-chloro-7-hydroxychromen-2-one as a defined aglycone substrate for 7-O-β-D-glucopyranoside synthesis. Zhou et al. (2012) demonstrated that whole-cell biocatalysis with Polygonum multiflorum hairy roots regioselectively glycosylates the 7-OH position of this compound, in contrast to dihydroxylated coumarins that yield alternative glycosylation products [3]. This predictable regiochemistry enables rational library design for antifungal screening programs and supports the compound's selection over 6-hydroxy or 6,7-dihydroxy coumarins when 7-O-glycosides are the desired product class.

Medicinal Chemistry Scaffold Diversification with Preserved Anticancer Potency and Tunable Lipophilicity

Medicinal chemistry programs synthesizing coumarin-dithiocarbamate or related hybrid molecules for anticancer screening should consider 6-chloro-7-hydroxychromen-2-one when increased lipophilicity (XlogP 2.2 vs. ~1.5 for 7-hydroxycoumarin) is desirable for membrane permeability but without compromising cytotoxic potency. Direct comparative SAR data confirms that the 6-chloro derivative maintains equivalent activity to the 7-hydroxy analog against HeLa, SW-480, and Hep-2 cancer cell lines [4]. The elevated melting point (271°C vs. 228–234°C) and reduced aqueous solubility further support its selection when solid-state stability or controlled dissolution profiles are formulation objectives .

Design of High-Affinity Profluorescent CYP2A13 Substrates for Lung Toxicology Studies

Investigators studying CYP2A13-mediated metabolism of tobacco-specific nitrosamines and pulmonary xenobiotics should procure 6-chloro-7-hydroxychromen-2-one as a precursor for designing profluorescent substrate probes. Class-level evidence demonstrates that 6-chloro substitution on 3-phenyl coumarins reduces the Km for CYP2A13 by 12.8-fold compared to 6-hydroxy substitution (Km 0.85 μM vs. 10.9 μM), providing substantially higher enzyme affinity [5]. While Vmax is correspondingly lower (0.25 vs. 60 min⁻¹), the high-affinity binding profile makes chlorinated coumarin probes suitable for detecting low-abundance CYP2A13 in extrahepatic tissues where sensitivity is paramount.

Quote Request

Request a Quote for 6-Chloro-7-hydroxychromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.